3-(3-Methoxyphenyl)-1-propene

Beschreibung

The exact mass of the compound 3-(3-Methoxyphenyl)-1-propene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Methoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

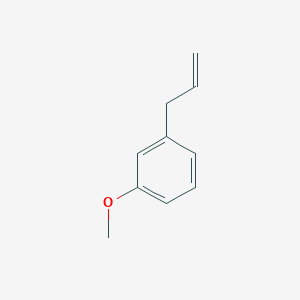

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-3-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-5-9-6-4-7-10(8-9)11-2/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXYYHFXAQWLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374887 | |

| Record name | 3-(3-Methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24743-14-4 | |

| Record name | 1-Methoxy-3-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24743-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24743-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-methoxyphenyl)-1-propene, a valuable alkenylbenzene intermediate in the fields of pharmaceutical development, fine chemical synthesis, and fragrance formulation.[1] This document explores multiple synthetic pathways, including the Grignard and Wittig reactions, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, it establishes a robust framework for the structural elucidation and purity confirmation of the target compound using a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, chemists, and professionals in drug development, aiming to provide both foundational knowledge and practical, field-proven insights into the chemistry of this versatile molecule.

Introduction and Significance

3-(3-Methoxyphenyl)-1-propene, also known as m-allylanisole, is an aromatic organic compound with the chemical formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to an allyl group, makes it a key building block for the synthesis of more complex molecular architectures.[1] The strategic placement of the methoxy group at the meta position influences the electronic properties of the aromatic ring and provides a handle for further chemical modifications. Its utility spans from being a precursor in the synthesis of pharmaceuticals to an ingredient in the formulation of fragrances and flavoring agents.[1] A thorough understanding of its synthesis and a rigorous characterization are paramount for ensuring the quality, reproducibility, and success of these downstream applications.

Synthetic Strategies: A Comparative Analysis

The formation of the carbon-carbon bond between the aromatic ring and the allyl group is the cornerstone of synthesizing 3-(3-methoxyphenyl)-1-propene. Several classical and contemporary organic reactions can achieve this transformation. This guide will focus on two of the most reliable and widely implemented methods: the Grignard reaction and the Wittig reaction.

Route A: Grignard Reaction

The Grignard reaction is a robust method for forming carbon-carbon bonds. In this approach, an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon. For the synthesis of 3-(3-methoxyphenyl)-1-propene, this involves the reaction of 3-methoxyphenylmagnesium bromide with an allyl halide, typically allyl bromide.

Mechanism and Rationale: The synthesis begins with the formation of the Grignard reagent from 3-bromoanisole and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom and rendering it highly nucleophilic. This newly formed Grignard reagent then undergoes a nucleophilic substitution reaction with allyl bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the desired product.[3] The use of anhydrous conditions is critical, as Grignard reagents are highly basic and will readily react with even trace amounts of water.

Route B: Wittig Reaction

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from carbonyl compounds.[4][5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[5] For the synthesis of 3-(3-methoxyphenyl)-1-propene, 3-methoxybenzaldehyde is reacted with a phosphorus ylide derived from an allyl halide.

Mechanism and Rationale: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[4][5] The driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. The Wittig reaction is highly chemoselective for aldehydes and ketones and is tolerant of a wide range of functional groups, making it a valuable synthetic tool.[5][6]

Alternative Route: Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling reaction, offers another modern and efficient route. This reaction couples an unsaturated halide with an alkene.[7] In this context, 3-bromoanisole could be coupled with propene in the presence of a palladium catalyst and a base to yield the target molecule. The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer.[8]

Detailed Experimental Protocol: Grignard Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-(3-methoxyphenyl)-1-propene via the Grignard reaction.

3.1. Materials and Reagents:

-

3-Bromoanisole

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

3.2. Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

-

Grignard Reagent Formation: To the flask, add magnesium turnings and a small crystal of iodine. Gently heat the flask to activate the magnesium, as indicated by the sublimation of the iodine. Allow the flask to cool and then add anhydrous THF.

-

Slowly add a solution of 3-bromoanisole in anhydrous THF to the magnesium suspension via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[9]

-

Reaction with Allyl Bromide: Cool the reaction mixture to 0 °C using an ice bath. Slowly add allyl bromide to the freshly prepared Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[3]

-

Work-up and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[3]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield pure 3-(3-methoxyphenyl)-1-propene.[3]

Visualization of Synthetic Workflow

The overall process from starting materials to the final, purified product can be visualized as follows:

Caption: Workflow diagram for the synthesis of 3-(3-methoxyphenyl)-1-propene.

Characterization and Spectroscopic Analysis

Unequivocal identification and purity assessment of the synthesized 3-(3-methoxyphenyl)-1-propene are achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the allyl group. The aromatic protons will appear as multiplets in the range of δ 6.7-7.2 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The allyl group will exhibit a complex set of signals: a doublet of triplets for the methylene protons adjacent to the aromatic ring, and multiplets for the vinylic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear around δ 55 ppm. The carbons of the allyl group will have characteristic shifts, with the sp² carbons appearing further downfield than the sp³ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-methoxyphenyl)-1-propene will display characteristic absorption bands.[10]

-

~3080 cm⁻¹: =C-H stretching of the alkene.[10]

-

~3000-2850 cm⁻¹: C-H stretching of the alkyl and methoxy groups.

-

~1640 cm⁻¹: C=C stretching of the alkene.[10]

-

~1600, 1580, 1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250, 1040 cm⁻¹: C-O stretching of the ether linkage.

-

~990, 910 cm⁻¹: Out-of-plane bending of the alkene C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-(3-methoxyphenyl)-1-propene, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 148. The fragmentation pattern will likely involve the loss of the allyl group and other characteristic fragments of the methoxyphenyl moiety.

Data Summary

The following table summarizes the key physical and spectroscopic data for 3-(3-methoxyphenyl)-1-propene.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O[1][2] |

| Molecular Weight | 148.20 g/mol [1][2] |

| Boiling Point | 210 °C at 760 mmHg[1] |

| CAS Number | 24743-14-4[1][2] |

| ¹H NMR (CDCl₃) | δ ~3.3 (d, 2H), ~3.8 (s, 3H), ~5.0-5.1 (m, 2H), ~5.9-6.0 (m, 1H), ~6.7-7.2 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ ~40 (CH₂), ~55 (OCH₃), ~111 (Ar-CH), ~114 (Ar-CH), ~115 (CH₂=), ~121 (Ar-CH), ~129 (Ar-CH), ~137 (=CH-), ~142 (Ar-C), ~159 (Ar-C-O) |

| IR (neat, cm⁻¹) | ~3080, 2920, 1640, 1600, 1580, 1480, 1250, 1040, 910 |

| MS (EI, m/z) | 148 (M⁺), 133, 121, 107, 91, 77 |

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken. The reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in these syntheses, particularly Grignard reagents and strong bases, are hazardous and should be handled with care.

Conclusion

This technical guide has detailed the synthesis and characterization of 3-(3-methoxyphenyl)-1-propene, a compound of significant interest in various chemical industries. By providing a comparative analysis of synthetic routes, a detailed experimental protocol, and a comprehensive guide to spectroscopic characterization, this document serves as a valuable resource for scientists and researchers. The methodologies and data presented herein are intended to facilitate the efficient and reliable production and validation of this important chemical intermediate.

References

-

3-(3-Methoxyphenyl)-1-propene - MySkinRecipes. Available at: [Link]

- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.

-

Heck Reaction - Chemistry LibreTexts. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]

-

Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. Available at: [Link]

Sources

- 1. 3-(3-Methoxyphenyl)-1-propene [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 3-(3-METHOXYPHENYL)-1-PROPENE CAS#: 24743-14-4 [m.chemicalbook.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 3-(3-methoxyphenyl)-1-propene

An In-depth Technical Guide to 3-(3-Methoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-methoxyphenyl)-1-propene (also known as m-methoxyallylbenzene), a versatile aromatic compound with significant applications in organic synthesis and as a building block for pharmaceuticals and fine chemicals. This document delves into its core physical and chemical properties, provides detailed spectroscopic analysis, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its relevance in the field of drug development. The guide is intended to serve as a critical resource for researchers and professionals requiring a deep technical understanding of this compound.

Core Molecular Identity and Structure

3-(3-methoxyphenyl)-1-propene is an organic compound featuring a benzene ring substituted with a methoxy group at the meta position and an allyl group. This unique substitution pattern imparts a specific reactivity profile that makes it a valuable intermediate in chemical synthesis.

-

IUPAC Name: 1-methoxy-3-(prop-2-en-1-yl)benzene

-

Synonyms: m-Methoxyallylbenzene, 3-Allylanisole

Below is the 2D chemical structure of 3-(3-methoxyphenyl)-1-propene, rendered to illustrate the connectivity of its constituent atoms.

Caption: 2D structure of 3-(3-methoxyphenyl)-1-propene.

Physicochemical Properties

The are summarized in the table below. It is typically encountered as a liquid at room temperature, though some sources report it as a crystalline powder, which may refer to its state at lower, refrigerated temperatures.[1][3]

| Property | Value | Source(s) |

| Molecular Weight | 148.20 g/mol | [1][2][3] |

| Appearance | Yellow viscous liquid or white crystalline powder | [1][3] |

| Boiling Point | 210 °C at 760 mmHg; 57 °C at 0.1 mmHg | [1][2][3] |

| Density | 0.978 g/cm³ | [1][3] |

| Storage Conditions | 2-8°C, under inert atmosphere, dry and sealed | [1][2] |

Note on conflicting data: Some sources report a melting point of 124-126 °C, which is inconsistent with the reported boiling points and likely erroneous for this structure.[1] The compound is expected to be a liquid under standard conditions.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, allylic, and methoxy protons.

-

Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the range of δ 6.7-7.3 ppm. Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets).

-

Vinylic Protons (=CH, =CH₂): The internal vinyl proton (-CH=) will appear as a multiplet around δ 5.9-6.1 ppm. The two terminal vinyl protons (=CH₂) will be diastereotopic and appear as distinct multiplets between δ 5.0-5.2 ppm.

-

Allylic Protons (-CH₂-): The two allylic protons adjacent to the aromatic ring will be observed as a doublet around δ 3.3-3.4 ppm.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule.

-

Aromatic Carbons (Ar-C): Six signals will be present in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C-O) will be the most downfield shifted (around δ 159 ppm), while the carbon attached to the allyl group will be around δ 140 ppm.

-

Vinylic Carbons (=CH, =CH₂): The internal vinyl carbon (-CH=) is expected around δ 137 ppm, and the terminal vinyl carbon (=CH₂) will be upfield, around δ 115 ppm.

-

Allylic Carbon (-CH₂-): The allylic carbon signal should appear around δ 40 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed as a distinct signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C-H Stretching (Aromatic & Vinylic): A sharp peak just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹) corresponds to the sp² C-H stretches.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H stretches of the allyl and methoxy groups.

-

C=C Stretching: A peak in the range of 1640-1650 cm⁻¹ indicates the alkene double bond. Aromatic C=C stretching will appear as one or more peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong, characteristic peak for the aryl ether linkage will be present around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Synthesis Protocol: Grignard Cross-Coupling

3-(3-methoxyphenyl)-1-propene can be efficiently synthesized via the Grignard cross-coupling reaction between 3-methoxyphenylmagnesium bromide and allyl bromide. This method is reliable and scalable for laboratory preparations.[1][3]

Materials and Reagents

-

3-Bromoanisole

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

Step-by-Step Experimental Procedure

-

Grignard Reagent Formation:

-

Activate magnesium turnings (7.9 g, 0.328 mol) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) with a small crystal of iodine in 20 mL of anhydrous THF.

-

Slowly add a solution of 3-bromoanisole (40 g, 0.2138 mol) in 220 mL of anhydrous THF to the activated magnesium. The reaction is initiated by gentle heating and is evident by the disappearance of the iodine color and the formation of a gray solution.

-

Maintain the reaction for approximately 1 hour, or until most of the magnesium has been consumed, to form 3-methoxyphenylmagnesium bromide.

-

-

Coupling Reaction:

-

To the freshly prepared Grignard reagent, add allyl bromide (28.4 mL, 0.328 mol) dropwise while maintaining the reaction temperature.

-

Allow the reaction to proceed for 3 hours with continuous stirring.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the combined organic extracts with brine, then dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil by column chromatography on silica gel, using a petroleum ether/ethyl acetate mixture (e.g., 96:4) as the eluent to yield 3-(3-methoxyphenyl)-1-propene as a yellow viscous liquid.[3]

-

Caption: Workflow for the synthesis of 3-(3-methoxyphenyl)-1-propene.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-(3-methoxyphenyl)-1-propene is governed by its three key structural features: the alkene double bond, the electron-rich aromatic ring, and the methoxy group.

Reactions of the Alkene Moiety

The propenyl side chain is susceptible to a variety of reactions common to alkenes:

-

Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst), following Markovnikov's rule.

-

Oxidation: The alkene can be oxidized under different conditions to yield various products. For instance, treatment with osmium tetroxide (OsO₄) followed by sodium bisulfite will yield the corresponding diol. Ozonolysis (O₃) followed by a reductive workup will cleave the double bond to produce 3-methoxyphenylacetaldehyde.

-

Isomerization: In the presence of a strong base, the double bond can migrate to form the more thermodynamically stable internal alkene, 1-(3-methoxyphenyl)-1-propene (anethole isomer).

Reactions of the Aromatic Ring

The methoxy group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. The allyl group is a deactivating, ortho, para-director. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the methoxy group (positions 2, 4, and 6).

-

Halogenation: Bromination or chlorination in the presence of a Lewis acid will lead to substitution on the aromatic ring.

-

Nitration and Sulfonation: Reaction with nitric acid/sulfuric acid or fuming sulfuric acid will introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively, at the activated positions.

-

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the presence of the alkene may lead to side reactions.

Caption: Key reactivity pathways for 3-(3-methoxyphenyl)-1-propene.

Applications in Research and Drug Development

3-(3-methoxyphenyl)-1-propene serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its structural motifs are found in a range of biologically active compounds.

-

Pharmaceutical Intermediates: The molecule's framework is a precursor for various drug candidates. The methoxyphenyl group is a common feature in many pharmaceuticals, where it can engage in key binding interactions with biological targets. For instance, related methoxyphenyl propionic acid derivatives are explored for anti-inflammatory and analgesic properties.[5] The allyl group provides a reactive handle for further chemical modifications and scaffold elaboration, a crucial step in hit-to-lead optimization in drug discovery.[6]

-

Fine Chemicals and Fragrances: Due to its aromatic nature, it is also used in the synthesis of fragrances and flavoring agents.[2]

-

Polymer Chemistry: The vinyl group allows for its potential incorporation into polymers, which could modify properties like thermal stability or mechanical strength.[5]

While direct applications in marketed drugs are not extensively documented, the utility of the 3-methoxyphenylpropane scaffold is evident in the vast body of medicinal chemistry literature exploring analogs for various therapeutic targets.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 3-(3-methoxyphenyl)-1-propene is not universally available, a hazard assessment can be made based on analogous structures.

-

Potential Hazards: Compounds containing an allylbenzene core can have varying degrees of toxicity. It should be handled as a potentially harmful substance if swallowed, inhaled, or in contact with skin.[7] It may cause skin and eye irritation.[8]

-

Handling Precautions: Use this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[2][9] Recommended storage temperature is between 2-8°C.[1]

References

-

PubChem. 3-Methoxy-3-phenyl-1-propyne | C10H10O | CID 575531. National Institutes of Health. [Link]

-

PubChem. 3-(3-Fluoro-4-methoxyphenyl)-1-propene | C10H11FO | CID 2759004. National Institutes of Health. [Link]

-

MySkinRecipes. 3-(3-Methoxyphenyl)-1-propene. [Link]

-

Loba Chemie. 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8. (2019-04-01). [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. (2021). [Link]

-

ChemSynthesis. (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one. [Link]

-

Cheméo. Chemical Properties of 1-Propene, 3-methoxy- (CAS 627-40-7). [Link]

-

PubChem. 3'-Methoxypropiophenone | C10H12O2 | CID 584765. National Institutes of Health. [Link]

-

Supporting Information. NMR Data. [Link]

-

MDPI. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017-07-07). [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

-

ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... [Link]

-

ResearchGate. Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15. Halogen and methoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates. (2020-01). [Link]

-

Wikipedia. Propylene. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

Wikipedia. Avobenzone. [Link]

-

Wikipedia. Sunscreen. [Link]

Sources

- 1. 3-(3-METHOXYPHENYL)-1-PROPENE CAS#: 24743-14-4 [amp.chemicalbook.com]

- 2. 3-(3-Methoxyphenyl)-1-propene [myskinrecipes.com]

- 3. 3-(3-METHOXYPHENYL)-1-PROPENE CAS#: 24743-14-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. lobachemie.com [lobachemie.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3-(3-methoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive methodology for the synthesis, purification, and rigorous structural analysis of 3-(3-methoxyphenyl)-1-propene, a valuable aromatic building block in organic synthesis. The synthesis is achieved through a robust Grignard reaction, followed by purification using column chromatography. The core of this guide is a detailed exposition of the analytical techniques employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a self-validating workflow that ensures the unequivocal identification and purity assessment of the target compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable protocol and a deep understanding of the structural characterization of substituted phenylpropenes.

Introduction and Significance

3-(3-methoxyphenyl)-1-propene, a member of the phenylpropene family, holds significance as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and fragrances[1]. Its structure, featuring a methoxy-substituted aromatic ring and a terminal alkene, provides multiple reactive sites for further chemical transformations. The precise location of the methoxy group and the double bond are critical to its reactivity and the properties of its derivatives. Therefore, a reliable synthetic route and an unambiguous method for structural confirmation are paramount for its effective utilization in research and development. This guide presents a field-proven approach to both the synthesis and the multi-faceted analytical confirmation of this important chemical entity.

Synthesis and Purification

The synthesis of 3-(3-methoxyphenyl)-1-propene is efficiently achieved via a Grignard reaction, a classic and powerful method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent, formed from 3-bromoanisole, with allyl bromide.

Causality of Experimental Choices

The choice of the Grignard reaction is predicated on its reliability and high yield for coupling aryl halides with alkyl halides[1]. 3-Bromoanisole is the preferred starting material for the Grignard reagent formation due to the favorable reactivity of the carbon-bromine bond with magnesium. Anhydrous conditions are strictly maintained throughout the reaction, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of the undesired side-product, anisole. Diethyl ether or tetrahydrofuran (THF) are used as solvents as they are aprotic and effectively solvate the Grignard reagent, preventing its aggregation and maintaining its reactivity. A small amount of iodine is often used to activate the magnesium surface, initiating the Grignard reagent formation.

Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with allyl bromide.

Caption: Workflow for the synthesis and purification of 3-(3-methoxyphenyl)-1-propene.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Allyl bromide (1.1 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether (Et2O)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In a separate flame-dried dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.

-

Add a small portion of the 3-bromoanisole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add allyl bromide (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Detailed Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Crude 3-(3-methoxyphenyl)-1-propene

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel.

-

-

Loading and Elution:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the column.

-

Elute the column with a mixture of hexane and ethyl acetate (e.g., 98:2 v/v), gradually increasing the polarity if necessary.

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield pure 3-(3-methoxyphenyl)-1-propene as a colorless oil.

-

Structural Analysis and Confirmation

A multi-pronged analytical approach is essential for the unambiguous confirmation of the structure of 3-(3-methoxyphenyl)-1-propene. This section details the interpretation of NMR, FT-IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~6.80 | m | 3H | Ar-H |

| ~5.95 | m | 1H | -CH=CH₂ |

| ~5.10 | m | 2H | -CH=CH₂ |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.40 | d | 2H | Ar-CH₂- |

Interpretation:

-

Aromatic Protons (δ 6.80-7.20): The complex multiplet in this region is characteristic of the protons on the substituted benzene ring. The integration for four protons confirms the presence of a disubstituted benzene ring.

-

Vinyl Protons (δ 5.10-5.95): The multiplet integrating to one proton around 5.95 ppm corresponds to the internal vinyl proton (-CH=). The multiplet integrating to two protons around 5.10 ppm is assigned to the terminal vinyl protons (=CH₂). The characteristic splitting pattern of these protons confirms the presence of the -CH=CH₂ group.

-

Methoxy Protons (δ 3.80): The sharp singlet integrating to three protons is a clear indicator of the methoxy group (-OCH₃).

-

Allylic Protons (δ 3.40): The doublet integrating to two protons is assigned to the allylic protons (Ar-CH₂-), which are coupled to the adjacent vinyl proton.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~159.8 | Ar-C-O |

| ~140.5 | Ar-C |

| ~137.5 | -CH=CH₂ |

| ~129.4 | Ar-CH |

| ~121.2 | Ar-CH |

| ~115.8 | -CH=CH₂ |

| ~114.6 | Ar-CH |

| ~111.8 | Ar-CH |

| ~55.1 | -OCH₃ |

| ~39.9 | Ar-CH₂- |

Interpretation:

-

Aromatic Carbons (δ 111-160): The signals in this region correspond to the six carbons of the benzene ring. The downfield signal around 159.8 ppm is characteristic of the carbon attached to the electron-donating methoxy group.

-

Alkene Carbons (δ 115.8, 137.5): The two signals in the alkene region confirm the presence of the carbon-carbon double bond.

-

Methoxy Carbon (δ 55.1): The signal around 55.1 ppm is characteristic of the carbon in a methoxy group.

-

Allylic Carbon (δ 39.9): The signal around 39.9 ppm corresponds to the allylic carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3075 | C-H stretch | Alkene (=C-H) |

| ~3000 | C-H stretch | Aromatic (Ar-H) |

| ~2930, 2850 | C-H stretch | Alkane (-CH₂-) |

| ~1640 | C=C stretch | Alkene |

| ~1600, 1490 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl ether |

| ~990, 910 | C-H bend (out-of-plane) | Alkene (-CH=CH₂) |

Interpretation:

-

The presence of the alkene is confirmed by the =C-H stretching vibration above 3000 cm⁻¹, the C=C stretching vibration around 1640 cm⁻¹, and the strong out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹.

-

The aromatic ring is identified by the Ar-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The methoxy group is confirmed by the strong C-O stretching vibration of the aryl ether around 1250 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure.

Predicted Mass Spectrum Data:

| m/z | Ion | Fragmentation |

| 148 | [M]⁺ | Molecular Ion |

| 133 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 107 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Interpretation:

-

Molecular Ion Peak: The presence of a molecular ion peak at m/z = 148 confirms the molecular weight of 3-(3-methoxyphenyl)-1-propene (C₁₀H₁₂O).

-

Fragmentation Pattern: The fragmentation pattern is consistent with the proposed structure. The loss of a methyl radical (m/z 133) from the methoxy group and the loss of an allyl radical (m/z 107) are expected fragmentation pathways. The presence of a peak at m/z 91, corresponding to the stable tropylium ion, is a common feature in the mass spectra of compounds containing a benzyl group.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis and comprehensive structural verification of 3-(3-methoxyphenyl)-1-propene. The successful synthesis via a Grignard reaction, followed by purification with column chromatography, provides a high-purity product. The subsequent structural elucidation, employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offers a self-validating system for confirming the identity of the target molecule. The detailed protocols and spectral interpretations provided herein serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, ensuring the confident production and characterization of this important chemical intermediate.

References

-

Wittig Reaction in Organic Synthesis. Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89 (4), 863–927. [Link]

-

Grignard Reagents: New Developments. Seyferth, D. Organometallics2009 , 28 (6), 1598–1605. [Link]

-

Introduction to Spectroscopy. Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Cengage Learning, 2014. [Link]

-

Spectrometric Identification of Organic Compounds. Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. John Wiley & Sons, 2014. [Link]

Sources

reactivity of the allyl group in 3-(3-methoxyphenyl)-1-propene

An In-Depth Technical Guide to the Reactivity of the Allyl Group in 3-(3-Methoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the chemical , a molecule of significant interest in synthetic chemistry. The presence of the terminal double bond, in conjunction with the electronic influence of the 3-methoxyphenyl substituent, imparts a rich and versatile reaction profile. This document explores the principal transformations of the allyl group, including isomerization, oxidation, addition reactions, and transition metal-catalyzed functionalizations. For each reaction class, we delve into the underlying mechanisms, provide field-proven experimental protocols, and discuss the causal factors influencing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable molecular scaffold.

Introduction: Structural and Electronic Profile

3-(3-methoxyphenyl)-1-propene, also known as m-methoxyallylbenzene, is an aromatic compound featuring a terminal alkene (allyl group) attached to a benzene ring substituted with a methoxy group at the meta position. The reactivity of the molecule is dominated by the chemistry of the C=C double bond, but it is subtly modulated by the electronic effects of the 3-methoxyphenyl ring.

The methoxy group is a classic example of a substituent with opposing electronic effects:

-

Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing electron density, particularly at the ortho and para positions.

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.

While the +M effect activates the ring towards electrophilic substitution, its influence on the remote allyl group is less direct. However, the overall electronic character of the aryl moiety can influence the stability of intermediates formed during reactions at the double bond, such as carbocations or radicals. The primary reactive site remains the π-bond of the allyl group, which is susceptible to a wide array of chemical transformations.

Isomerization to a Conjugated System

One of the most fundamental reactions of allylbenzenes is the migration of the double bond to form the thermodynamically more stable conjugated 1-arylpropene isomer. This transformation is driven by the formation of an extended π-system involving the aromatic ring and the alkene.

Mechanistic Considerations and Causality

The isomerization of 3-(3-methoxyphenyl)-1-propene to 1-(3-methoxyphenyl)-1-propene can be achieved under both base- and transition metal-catalyzed conditions.

-

Base-Catalysis: Strong bases can deprotonate the allylic position, generating a resonance-stabilized carbanion. Subsequent protonation at the terminal carbon yields the internal, conjugated alkene. These reactions often require high temperatures and can result in mixtures of (E)- and (Z)-isomers[1].

-

Transition Metal-Catalysis: A wide range of transition metals, including palladium, rhodium, nickel, and cobalt, can catalyze this transformation under milder conditions with greater stereoselectivity[2]. Mechanisms vary but often involve the formation of a metal-hydride species that adds across the double bond, followed by β-hydride elimination to release the isomerized product (metal-hydride insertion-elimination) or via the formation of a π-allyl intermediate[2]. Recent developments have even enabled highly Z-selective isomerizations, which are typically thermodynamically disfavored[3].

Visualizing the Isomerization Process

Caption: General workflow for the isomerization of an allylbenzene.

Experimental Protocol: Base-Catalyzed Isomerization

Objective: To convert 3-(3-methoxyphenyl)-1-propene to its conjugated isomer, 1-(3-methoxyphenyl)-1-propene.

Materials:

-

3-(3-methoxyphenyl)-1-propene

-

Potassium hydroxide (KOH)

-

Ethanol (or a high-boiling solvent like diethylene glycol)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-methoxyphenyl)-1-propene (1 equivalent) in ethanol.

-

Add potassium hydroxide pellets (2-3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of NH₄Cl.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary to separate (E)- and (Z)-isomers and remove any remaining starting material.

Oxidation of the Allyl Group

The electron-rich double bond of the allyl group is susceptible to various oxidative transformations, leading to valuable oxygenated functional groups.

Wacker-Tsuji Oxidation: Synthesis of a Methyl Ketone

The Wacker-Tsuji oxidation is a powerful method for converting a terminal alkene into a methyl ketone. This reaction utilizes a palladium(II) catalyst, which is regenerated in situ by a co-oxidant, typically a copper(II) salt, with oxygen or air serving as the terminal oxidant.[4][5]

Mechanism: The catalytic cycle involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated double bond. This leads to the formation of a palladium-carbon σ-bond, which then undergoes β-hydride elimination to release the ketone product, 1-(3-methoxyphenyl)propan-2-one, and a Pd(0) species. The co-catalyst (e.g., CuCl₂) reoxidizes Pd(0) to Pd(II) to continue the cycle.[4]

Visualizing the Wacker Oxidation Cycle

Caption: Catalytic cycle for the Wacker-Tsuji oxidation.

Experimental Protocol: Wacker Oxidation

Objective: To synthesize 1-(3-methoxyphenyl)propan-2-one from 3-(3-methoxyphenyl)-1-propene.

Materials:

-

3-(3-methoxyphenyl)-1-propene

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) chloride (CuCl₂) or Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF) or Methanol (MeOH)

-

Water

-

Oxygen balloon or access to compressed air

-

Dichloromethane (DCM) or Diethyl ether

-

5% Hydrochloric acid (HCl)

Procedure:

-

Set up a two-neck round-bottom flask with a magnetic stirrer and an oxygen balloon attached to one neck.

-

Dissolve copper(II) chloride (3-8 molar excess relative to PdCl₂) and palladium(II) chloride (1-5 mol%) in a mixture of DMF and water (e.g., 7:1 v/v).[4][5]

-

Add 3-(3-methoxyphenyl)-1-propene (1 equivalent) to the catalyst solution.

-

Purge the flask with oxygen and maintain a positive pressure with the oxygen balloon.

-

Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The solution will typically turn from green/brown to a darker color.

-

Upon completion (monitored by TLC or GC), quench the reaction by adding 5% HCl.

-

Extract the aqueous mixture with DCM or diethyl ether (3x).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purify the resulting crude ketone by vacuum distillation or column chromatography.[5]

Addition Reactions Across the Double Bond

The π-bond of the allyl group serves as a nucleophile, readily undergoing addition reactions with various electrophiles.

Electrophilic Additions (Hydrohalogenation and Hydration)

In accordance with Markovnikov's rule , the addition of protic acids (H-X) to the unsymmetrical double bond proceeds via the formation of the more stable carbocation intermediate.[6] For 3-(3-methoxyphenyl)-1-propene, protonation of the terminal carbon (C1) generates a secondary benzylic carbocation at C2, which is stabilized by the adjacent aryl group. The nucleophile (X⁻ or H₂O) then attacks this carbocation.

-

Hydrohalogenation (HBr, HCl): Yields 2-halo-1-(3-methoxyphenyl)propane.

-

Acid-Catalyzed Hydration (H₂O/H₂SO₄): Yields 1-(3-methoxyphenyl)propan-2-ol.

In the special case of HBr addition in the presence of peroxides, the reaction proceeds through a radical mechanism, leading to the anti-Markovnikov product, 1-bromo-3-(3-methoxyphenyl)propane.

Halogenation (Br₂, Cl₂)

The addition of halogens like Br₂ proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in anti-addition stereochemistry. This is crucial when stereocenters are formed.

| Reaction | Reagents | Regioselectivity | Key Intermediate | Major Product |

| Hydrobromination | HBr | Markovnikov | Secondary Carbocation | 2-Bromo-1-(3-methoxyphenyl)propane |

| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov | Secondary Radical | 1-Bromo-3-(3-methoxyphenyl)propane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Markovnikov | Secondary Carbocation | 1-(3-methoxyphenyl)propan-2-ol |

| Bromination | Br₂ in CCl₄ | N/A | Bromonium Ion | 1,2-Dibromo-1-(3-methoxyphenyl)propane |

Transition Metal-Catalyzed Cross-Coupling: Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of C=C double bonds, catalyzed by complexes of ruthenium (e.g., Grubbs catalysts) or molybdenum.[7][8] Cross-metathesis of 3-(3-methoxyphenyl)-1-propene with another olefin can generate new, more complex molecules.[9][10] The reaction is driven by factors such as the release of a volatile byproduct (e.g., ethylene) or the formation of a thermodynamically stable product.

Visualizing the Olefin Metathesis Cycle

Caption: Simplified catalytic cycle for olefin cross-metathesis.

Conclusion

The allyl group in 3-(3-methoxyphenyl)-1-propene is a highly versatile functional handle that provides access to a wide spectrum of chemical transformations. Its reactivity can be precisely controlled through the judicious choice of reagents and catalysts to achieve isomerization, oxidation, addition, or carbon-carbon bond-forming reactions. The electronic nature of the 3-methoxyphenyl substituent plays a secondary but important role in influencing reaction rates and the stability of key intermediates. A thorough understanding of these reaction pathways, as detailed in this guide, empowers chemists to effectively utilize this molecule as a strategic building block in the synthesis of complex targets for pharmaceutical and materials science applications.

References

- Bates, R. W., & Satcharoen, V. (2002). A review of methods for the isomerization of allyl- and homoallyl-alcohols.

-

Kim, D., Pillon, G., DiPrimio, D. J., & Holland, P. L. (2021). Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism. Journal of the American Chemical Society, 143(8), 3070–3074. [Link]

-

KRV/SRV. (n.d.). Aerobic Wacker Oxidation of Safrole to MDP2P. Rhodium Archive. [Link]

- Tolman, C. A. (1972). The 16 and 18 electron rule in organometallic chemistry and homogeneous catalysis. Chemical Society Reviews, 1(3), 337-353.

- Solheim, E., & Scheline, R. R. (1976). Metabolism of alkenebenzene derivatives in the rat. II. Eugenol and isoeugenol methyl ethers. Xenobiotica, 6(3), 137-150.

-

Methyl Man. (n.d.). Benzoquinone Wacker Oxidation of Safrole in Methanol. Rhodium Archive. [Link]

-

Zhang, Y., Wang, Y., Zhang, C., Li, S., & Zhang, A. (2024). One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. Molecules, 29(3), 541. [Link]

-

(n.d.). DMF/O2 Wacker Oxidation of Safrole. Rhodium Archive via Erowid. [Link]

- Riyanto, S., Sastrohamidjojo, H., & Fariyatun, E. (2016). Synthesis of methyl eugenol from crude clove leaf oil using acid and based chemicals reactions. IOSR Journal of Applied Chemistry, 9(11), 105-112.

-

Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. [Link]

-

(n.d.). Alkyl Nitrite Wacker Oxidation of Safrole to MDP2P: A Discussion. Rhodium Archive. [Link]

- Sari, Y., Zultiniar, & Aisyah, S. (2019). Unexpected Dimer from Demethylization Reaction of Eugenol under Acidic Conditions. Molekul, 14(1), 60-65.

- Kulakov, I. V., et al. (2018). Eugenol and its methyl ether in the synthesis of 3-methyl derivatives of 3,4-dihydroisoquinoline. Chemistry of Heterocyclic Compounds, 54(1), 86-91.

-

Pathirana, C. K., & Su, J. (2023). Eugenol: Source, processing, and its derivative compounds. Comprehensive Reviews in Food Science and Food Safety, 22(2), 1162-1193. [Link]

-

Fareza, M. S., Mujahidin, D., & Syah, Y. M. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, 2017(1), M924. [Link]

-

Prajapati, R. S., & Bhanage, B. M. (2019). Hydroformylation and one-pot hydroformylation/O-acylation of eugenol. ResearchGate. [Link]

-

Pérez-Arévalo, J. J., et al. (2019). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 24(12), 2269. [Link]

-

Asnawati, D., et al. (2015). Methylation of Eugenol Using Dimethyl Carbonate and Bentonite as Catalyst. Indonesian Journal of Chemistry, 15(3), 256-262. [Link]

- CN102351663A - Synthesis method of eugenol methyl ether. (2012).

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one. National Center for Biotechnology Information. [Link]

-

Technip Energies. (2021). Propylene Metathesis using Clariant's MetaMax® Catalyst. [Link]

-

Swart, M. R., et al. (2020). Secondary metathesis reactions of (E)-1-(4-methoxyphenyl)-1-hexene. Journal of Molecular Structure, 1202, 127263. [Link]

-

Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(2). [Link]

-

Kingsbury, J. S., Harrity, J. P. A., Bonitatebus, P. J., & Hoveyda, A. H. (1999). A Recyclable Ru-Based Metathesis Catalyst. Journal of the American Chemical Society, 121(5), 791–799. [Link]

-

Padron-Sanz, C., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(3), M1152. [Link]

-

Ashenhurst, J. (2013). Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Master Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]

- 3. Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRV/SRV: Aerobic Wacker Oxidation of Safrole to MDP2P - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. DMF/O2 Wacker Oxidation of Safrole - [www.rhodium.ws] [erowid.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. longdom.org [longdom.org]

- 8. A Recyclable Ru-Based Metathesis Catalyst [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of 3-(3-methoxyphenyl)-1-propene

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. 3-(3-methoxyphenyl)-1-propene (CAS No: 24743-14-4; Molecular Formula: C₁₀H₁₂O; Molecular Weight: 148.20 g/mol ) is a valuable aromatic building block used in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its precise molecular architecture—a methoxy-substituted phenyl ring linked to an allyl group—necessitates a multi-faceted analytical approach for confirmation of its identity and purity.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize 3-(3-methoxyphenyl)-1-propene: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causality behind spectral features and the logic of experimental design, ensuring a robust and self-validating characterization workflow.

Molecular Structure and Predicted Spectral Features

The structure of 3-(3-methoxyphenyl)-1-propene contains several key features that give rise to a unique spectroscopic fingerprint:

-

Aromatic Ring: A 1,3-disubstituted (meta) benzene ring. This will produce complex signals in the aromatic region of the NMR spectra and characteristic C=C and C-H stretching and bending vibrations in the IR spectrum.

-

Methoxy Group (-OCH₃): An ether linkage on the aromatic ring. This group is identifiable by a sharp singlet in the ¹H NMR spectrum, a distinct carbon signal in the ¹³C NMR spectrum, and a strong C-O stretching band in the IR spectrum.

-

Allyl Group (-CH₂-CH=CH₂): A three-carbon propylene chain. This group will show characteristic vinyl and allylic proton signals in the ¹H NMR spectrum, with distinct splitting patterns, as well as alkene C=C and =C-H stretching and bending bands in the IR spectrum.

A synergistic analysis of the signals arising from these distinct moieties allows for an unequivocal confirmation of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides detailed information about connectivity and stereochemistry.

Causality in Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a preferred solvent for non-polar to moderately polar organic molecules like 3-(3-methoxyphenyl)-1-propene because it effectively dissolves the analyte without introducing interfering proton signals. The deuterium nucleus provides a stable lock signal for the spectrometer, ensuring field stability over the course of the experiment. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and its 12 equivalent protons producing a single, sharp resonance upfield of most organic signals.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern).

Based on data from structurally related compounds containing allyl and methoxy-phenyl moieties, the expected ¹H NMR spectrum of 3-(3-methoxyphenyl)-1-propene is summarized below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.21 | t | 1H | Ar-H (C5) | Triplet due to coupling with two ortho protons (H4, H6). |

| ~6.78 | m | 3H | Ar-H (C2, C4, C6) | Complex multiplet for the remaining three aromatic protons. |

| ~5.95 | m | 1H | -CH=CH₂ | Multiplet due to coupling with both the terminal =CH₂ protons and the allylic -CH₂- protons. |

| ~5.10 | m | 2H | -CH=CH₂ | Multiplet for the two diastereotopic terminal alkene protons. |

| ~3.81 | s | 3H | -OCH₃ | Singlet, as these three protons are equivalent and have no adjacent proton neighbors. |

| ~3.35 | d | 2H | Ar-CH₂- | Doublet, due to coupling with the adjacent vinyl proton (-CH=). |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

The expected chemical shifts are based on established values for similar functional groups.[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale |

| ~159.8 | Quaternary | Ar-C (C3) | Aromatic carbon attached to the electron-donating -OCH₃ group, deshielded. |

| ~140.5 | Quaternary | Ar-C (C1) | Aromatic carbon attached to the allyl substituent. |

| ~137.5 | CH | -CH=CH₂ | Internal alkene carbon, deshielded relative to the terminal carbon. |

| ~129.4 | CH | Ar-C (C5) | Aromatic CH carbon. |

| ~121.2 | CH | Ar-C (C6) | Aromatic CH carbon. |

| ~116.0 | CH₂ | -CH=CH₂ | Terminal alkene carbon. |

| ~114.7 | CH | Ar-C (C4) | Aromatic CH carbon, shielded by ortho/para effect of -OCH₃. |

| ~111.9 | CH | Ar-C (C2) | Aromatic CH carbon, shielded by ortho effect of -OCH₃. |

| ~55.2 | CH₃ | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[2] |

| ~39.9 | CH₂ | Ar-CH₂- | Allylic carbon, typical sp³ carbon chemical shift. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(3-methoxyphenyl)-1-propene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Lower the sample into the magnet.

-

-

Spectrometer Setup (on a 400 MHz instrument):

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire data using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire data using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, more scans (e.g., 128 to 1024) are required, with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific quantized frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations.

IR Spectrum Analysis

The IR spectrum provides a "molecular fingerprint" and confirms the presence of the key functional groups in 3-(3-methoxyphenyl)-1-propene. The expected absorption bands are derived from established correlation tables and data from similar molecules.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3080-3010 | Medium | =C-H Stretch | Aromatic & Alkene C-H |

| 2995-2840 | Strong | C-H Stretch (sp³) | Allylic & Methoxy C-H |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1600, ~1485 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1040 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~995, ~915 | Strong | =C-H Bend (out-of-plane) | Alkene (-CH=CH₂) |

| ~780, ~690 | Strong | C-H Bend (out-of-plane) | Meta-disubstituted Aromatic |

Experimental Protocol for IR Data Acquisition (Neat Liquid Film)

This method is ideal for pure liquid samples and avoids solvent interference.

-

Equipment Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics.

-

Salt Plate Handling: Retrieve two polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid transferring moisture and oils.

-

Background Scan: Place the clean, empty salt plates in the sample holder and acquire a background spectrum. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any imperfections in the plates.

-

Sample Application: Remove the top plate and place one to two drops of 3-(3-methoxyphenyl)-1-propene onto the center of the bottom plate. Carefully place the top plate over the bottom one, allowing the liquid to spread into a thin, uniform film.

-

Sample Scan: Place the "sandwiched" plates back into the spectrometer's sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

-

Cleanup: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and a soft, lint-free tissue, then return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.

Causality in Experimental Choices

For a relatively volatile and thermally stable compound like 3-(3-methoxyphenyl)-1-propene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice. GC separates the analyte from any impurities before it enters the mass spectrometer. EI at a standard energy of 70 eV is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible and well-documented fragmentation patterns. This allows for structural elucidation and comparison to spectral libraries.

Mass Spectrum Analysis

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule after losing one electron. For C₁₀H₁₂O, the molecular ion peak is expected at m/z 148 . Its presence confirms the molecular weight.

-

Fragmentation Pattern: The molecule fragments in predictable ways, primarily to form stable carbocations. The most likely fragmentation is benzylic cleavage to lose an allyl radical (•CH₂CH=CH₂, 41 Da), which would lead to a fragment that rearranges to the stable methoxy-tropylium ion.

| m/z Value | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 148 | Moderate | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 133 | Low | [C₉H₉O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 107 | High | [C₇H₇O]⁺ | Benzylic cleavage with loss of the allyl radical (•C₃H₅). |

| 91 | Moderate | [C₇H₇]⁺ | Loss of CO from the m/z 107 fragment, forming a tropylium ion. |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., HP-5ms). Set a suitable temperature program, for example: initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. The injector temperature should be set to 250°C. Use helium as the carrier gas at a constant flow rate of ~1 mL/min.

-

MS: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 300.

-

-

Injection: Inject 1 µL of the sample solution into the GC inlet using splitless or split mode, depending on the concentration.

-

Data Acquisition: The data system will acquire mass spectra continuously as compounds elute from the GC column.

-

Data Analysis: Identify the chromatographic peak corresponding to 3-(3-methoxyphenyl)-1-propene. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Integrated Spectroscopic Workflow

Logic of Combined Analysis

The workflow begins with MS to determine the molecular weight, providing the molecular formula (often with high-resolution MS). IR spectroscopy then identifies the key functional groups present (aromatic, ether, alkene). Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, showing how these functional groups are connected. The number of signals, chemical shifts, integrations, and coupling patterns in NMR must be consistent with the structure proposed from MS and IR data.

Workflow Diagram

Caption: Integrated workflow for the spectroscopic characterization of 3-(3-methoxyphenyl)-1-propene.

Conclusion

The structural characterization of 3-(3-methoxyphenyl)-1-propene is definitively achieved through the synergistic application of NMR, IR, and MS. Mass spectrometry confirms the molecular weight of 148.20 g/mol . Infrared spectroscopy validates the presence of the key aromatic, ether, and alkene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the meta-substitution pattern on the phenyl ring and the integrity of the allyl side chain. Following the protocols and interpretive logic outlined in this guide ensures a robust, reliable, and scientifically sound structural elucidation for this important synthetic intermediate.

References

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved January 7, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved January 7, 2026, from [Link]

-

J Pharm Pharm Sci. (2021). Supplementary Information File. Retrieved January 7, 2026, from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved January 7, 2026, from [Link]

-

Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved January 7, 2026, from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved January 7, 2026, from [Link]

-

University of Michigan, Department of Chemistry. (n.d.). IR in the Liquid Phase and Neat Samples. Retrieved January 7, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 7, 2026, from [Link]